molecular formula C8H14O B13560181 {Bicyclo[4.1.0]heptan-2-yl}methanol

{Bicyclo[4.1.0]heptan-2-yl}methanol

Cat. No.: B13560181
M. Wt: 126.20 g/mol
InChI Key: WEFVLVDJOWTJDZ-UHFFFAOYSA-N
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Description

{Bicyclo[410]heptan-2-yl}methanol is a bicyclic compound featuring a cyclopropane ring fused to a cyclohexane ring, with a hydroxymethyl group attached to the second carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[4.1.0]heptan-2-yl}methanol typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Platinum (II) and gold (I) catalysts are commonly used for this purpose . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[4.1.0]heptan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of {Bicyclo[4.1.0]heptan-2-yl}methanal or {Bicyclo[4.1.0]heptan-2-yl}carboxylic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

{Bicyclo[4.1.0]heptan-2-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {Bicyclo[4.1.0]heptan-2-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations. For example, its hydroxymethyl group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of a hydroxymethyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-bicyclo[4.1.0]heptanylmethanol

InChI

InChI=1S/C8H14O/c9-5-7-3-1-2-6-4-8(6)7/h6-9H,1-5H2

InChI Key

WEFVLVDJOWTJDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)CO

Origin of Product

United States

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